3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Beschreibung
The compound 3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (hereafter referred to as the target compound) is a thieno-pyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities.
- A 3-methoxyphenyl substituent at position 3, contributing electronic and steric effects.
Its molecular formula is C25H26N4O3S2 (MW: 494.63 g/mol), and it is cataloged under the identifier BC10028 .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-32-20-9-5-8-19(16-20)29-24(31)23-21(10-15-33-23)26-25(29)34-17-22(30)28-13-11-27(12-14-28)18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYUYMRRGHFXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce various substituents. The presence of the methoxyphenyl and piperazine moieties enhances its pharmacological profile by potentially improving solubility and bioavailability.
Antitumor Activity
Several studies have evaluated the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, a recent study synthesized a series of substituted thieno[3,2-d]pyrimidines and assessed their antiproliferative activity against various cancer cell lines including SU-DHL-6 and K562. The most promising derivatives exhibited IC50 values as low as 0.55 μM against SU-DHL-6 cells, indicating significant antitumor activity .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | SU-DHL-6 | 0.55 |
| 12e | WSU-DLCL-2 | 0.95 |
| 12e | K562 | 1.68 |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Thieno[3,2-d]pyrimidines have been reported to inhibit dihydrofolate reductase (DHFR), an important target in cancer treatment due to its role in nucleotide synthesis. Compounds derived from this scaffold have demonstrated selective inhibition of DHFR compared to standard agents like methotrexate .
Table 2: DHFR Inhibition Potency
| Compound | Inhibition (%) at 1 μM |
|---|---|
| 20 | 70 |
| 23 | 75 |
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, compound 12e was shown to significantly affect cell morphology and induce apoptosis in a concentration-dependent manner . The structural features that facilitate binding to target enzymes are critical for their efficacy.
Case Studies
In a study focusing on the structural optimization of thieno[3,2-d]pyrimidines for enhanced biological activity, researchers identified key substituents that improved both solubility and potency against various tumor cell lines . This highlights the importance of structure-activity relationship (SAR) studies in developing effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. A study by Mohareb et al. (2022) investigated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation effectively.
Key Findings:
- Compounds demonstrated IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 and NCI-H460 cancer cell lines.
- Structural modifications significantly influenced the potency of the compounds.
Neuropharmacological Effects
The presence of the piperazine moiety is crucial for neuropharmacological applications. Research has shown that derivatives can modulate neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders.
Case Study:
A neuropharmacological evaluation revealed that similar compounds enhanced serotonin and dopamine levels in rodent models, suggesting their potential as antidepressants.
Antioxidant Properties
Compounds like this one have been studied for their antioxidant capabilities. A study published in MDPI highlighted that related thieno[3,2-d]pyrimidine derivatives exhibited significant free radical scavenging activity.
Research Insights:
- DPPH and nitric oxide scavenging assays indicated a strong correlation between compound concentration and inhibition percentage.
- These properties may contribute to protective effects against oxidative stress-related diseases.
Antiviral Activity
Recent investigations into the antiviral potential of similar compounds have shown promising results against various viral strains. For instance, a derivative demonstrated significant activity against the Tacaribe TRVL 11 573 virus strain with an EC50 of 0.71 μg/mL.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement under basic conditions. For example:
-
Reaction with α/β-chloroamides : Heating with chloroamides (e.g., 3a–d) in dry DMF and KOH (20–23 h, reflux) replaces the sulfanyl group with substituted aminocarbonyl alkyl chains, yielding derivatives with enhanced anticancer activity .
| Substrate | Reagents/Conditions | Product | Yield | Biological Activity (PC-3 IC50) |
|---|---|---|---|---|
| Parent compound | β-chloroamide (3b), KOH, DMF, reflux | S-alkylated derivative (e.g., 4a, 11b) | 60–75% | 5.78-fold improvement vs Imatinib |
Oxidation of Thioether to Sulfone/Sulfoxide
The thioether linkage is susceptible to oxidation:
-
With mCPBA/H₂O₂ : Forms sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives, altering electronic properties and binding affinity. For analogous compounds, oxidation at 0°C (acetic acid/H₂O₂) achieved >90% conversion to sulfone.
Piperazine Functionalization
The 4-phenylpiperazine moiety participates in:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in THF to form N-alkyl/aryl derivatives (e.g., introducing methyl or benzyl groups).
-
Salt Formation : Forms stable hydrochlorides with HCl in ethanol, improving solubility.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| N-Alkylation | Benzyl chloride, K₂CO₃, DMF | N-Benzyl-4-phenylpiperazine | Enhanced CNS penetration |
| Hydrochloride Formation | HCl (g), EtOH, 0°C | Piperazine·HCl | Improved bioavailability |
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl group directs electrophiles to the para position:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, though this is rarely performed due to steric hindrance from the fused thienopyrimidine core.
Hydrolysis of the 4-Oxo Group
The pyrimidin-4-one ring resists hydrolysis under mild conditions but reacts with strong bases (e.g., NaOH, 80°C) to open the ring, forming thiophene dicarboxylate intermediates.
Reduction of the 2-Oxoethyl Chain
The ketone group in the 2-oxoethyl chain is reducible:
-
NaBH₄/EtOH : Converts the ketone to a secondary alcohol, though this modification reduces anticancer activity by ~40% in PC-3 cells .
Key Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Scaffold Modifications
Thieno[3,2-d]pyrimidinone vs. Pyrido-Thieno Pyrimidinone
- Target Compound: Features a saturated thieno[3,2-d]pyrimidin-4-one core with a fused thiophene ring.
- Analog 1: 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-[(4-fluorophenyl)methyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one () replaces the thiophene with a pyridine-thiophene hybrid, introducing a 4-fluorophenylmethyl group. This modification increases aromaticity and may alter solubility .
Substituent Variations at Position 2
Piperazine vs. Piperidine/Tetrahydroquinoline
- Target Compound : The 4-phenylpiperazine group at the 2-oxoethyl side chain is critical for receptor interactions (e.g., serotonin or dopamine receptors) .
- Analog 3: 3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (BK03651, ) substitutes piperazine with piperidine, removing the phenyl group. This reduces steric bulk and may decrease receptor affinity .
- Analog 4: 3-(3-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (BD11255, ) uses a tetrahydroquinoline moiety, introducing a bicyclic structure that could enhance lipophilicity and CNS penetration .
Aromatic vs. Aliphatic Substituents
Substituent Variations at Position 3
- Target Compound : The 3-methoxyphenyl group provides moderate electron-donating effects and influences binding orientation.
- Analog 6: 2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one () substitutes the 3-methoxyphenyl with a 2-methoxyphenyl group, altering steric hindrance and electronic distribution .
- Analog 7: 3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () uses a 4-methoxyphenyl group, which may enhance metabolic stability compared to the 3-methoxy isomer .
Pharmacological and Physicochemical Data
Q & A
Basic: What are the key spectroscopic techniques for structural elucidation of this compound?
To confirm the molecular structure, use a combination of:
- 1H/13C-NMR : Assign proton and carbon environments, focusing on aromatic (δ 6.5–8.5 ppm) and sulfur-containing moieties (e.g., thieno-pyrimidinone signals). Cross-validate shifts with computational predictions (e.g., DFT) .
- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ calculated vs. observed mass) with an error tolerance of <5 ppm .
- FTIR-ATR : Identify functional groups like C=O (1650–1750 cm⁻¹), S–C (600–700 cm⁻¹), and methoxy C–O (1250 cm⁻¹) .
- X-ray crystallography : Resolve absolute configuration using SHELX refinement (R factor <0.05) and address crystallographic disorder via partial occupancy modeling .
Advanced: How can crystallographic disorder in the thieno-pyrimidinone core be resolved?
Disorder in the thieno-pyrimidinone ring system arises from dynamic conformational flexibility. Mitigate this by:
- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .
- TWINABS refinement : Apply twin correction for overlapping reflections in SHELXL .
- Occupancy refinement : Assign partial occupancies to disordered atoms (e.g., sulfur or oxygen positions) and validate via residual density analysis .
Basic: What synthetic strategies ensure high-purity yields of this compound?
Key steps include:
- Stepwise functionalization : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DMF, K2CO3, 80°C) .
- Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to isolate >95% purity .
- TLC monitoring : Track reaction progress with dichloromethane/methanol (9:1) and UV visualization .
Advanced: How can Bayesian optimization improve reaction yields in multistep synthesis?
Apply heuristic algorithms to optimize parameters:
- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using a fractional factorial design .
- Response surface modeling : Predict optimal conditions (e.g., 72% yield at 75°C, 1.2 eq. catalyst) with <10% error .
- Automated flow chemistry : Integrate real-time HPLC analysis for closed-loop feedback in continuous synthesis .
Basic: How are biological activities (e.g., antimicrobial) evaluated for this compound?
- In vitro assays : Test against Gram-positive/negative bacterial strains (MIC ≤16 µg/mL) via broth microdilution .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices (IC50 >50 µM) .
- Molecular docking : Simulate binding to target proteins (e.g., DNA gyrase) with AutoDock Vina (binding energy ≤−7 kcal/mol) .
Advanced: How to address contradictory NMR and computational data for the piperazine moiety?
- Dynamic effects : Perform variable-temperature NMR (298–323 K) to detect conformational exchange broadening .
- DFT-NMR comparison : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with PCM solvent models .
- NOESY/ROESY : Identify spatial proximity between piperazine protons and aromatic rings to validate preferred conformers .
Basic: What analytical methods identify common synthetic impurities?
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect unreacted intermediates (retention time ~12 min) .
- LC-MS/MS : Characterize byproducts (e.g., hydrolyzed sulfanyl derivatives) via fragmentation patterns .
- Elemental analysis : Confirm stoichiometry (C, H, N) with ≤0.3% deviation from theoretical values .
Advanced: How to optimize solvent selection for stability studies?
- QSAR modeling : Predict solubility in DMSO, ethanol, and PBS (pH 7.4) using Hansen solubility parameters .
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS .
- Cryoprotection : For long-term storage, lyophilize with trehalose (5% w/v) to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
